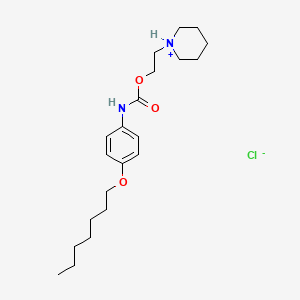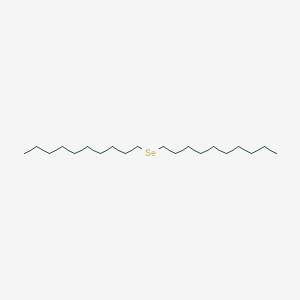
Decane, 1,1'-selenobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 1,1’-selenobis-: is an organic compound that features a selenium atom bonded to two decane chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1,1’-selenobis- typically involves the reaction of decane with selenium reagents under controlled conditions. One common method is the reaction of decane with sodium selenate in the presence of a reducing agent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation of the selenium.
Industrial Production Methods: Industrial production of Decane, 1,1’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the careful handling of selenium compounds and the use of industrial reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Decane, 1,1’-selenobis- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the selenide form.
Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Decane, 1,1’-selenobis- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a model compound for studying the reactivity and properties of selenium-containing molecules .
Biology: In biological research, Decane, 1,1’-selenobis- is studied for its potential antioxidant properties. Selenium is an essential trace element, and organoselenium compounds are investigated for their role in redox biology and potential therapeutic applications .
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases. Its unique chemical properties make it a candidate for drug design and development .
Industry: In the industrial sector, Decane, 1,1’-selenobis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism by which Decane, 1,1’-selenobis- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target specific enzymes and proteins involved in redox regulation, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
1,1’-(Selenobis(methylene))bisbenzene: Another organoselenium compound with similar reactivity but different structural features.
Decane-1-thiol: A sulfur analog of Decane, 1,1’-selenobis-, which exhibits different chemical properties due to the presence of sulfur instead of selenium.
Uniqueness: Decane, 1,1’-selenobis- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes Decane, 1,1’-selenobis- particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
52056-05-0 |
|---|---|
Formule moléculaire |
C20H42Se |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
1-decylselanyldecane |
InChI |
InChI=1S/C20H42Se/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
PUUGAKFYGKUBSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Se]CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


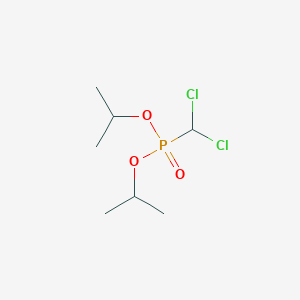
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

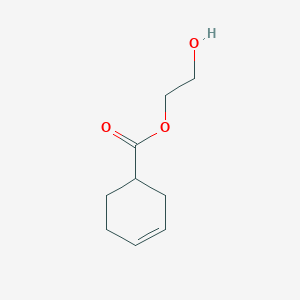
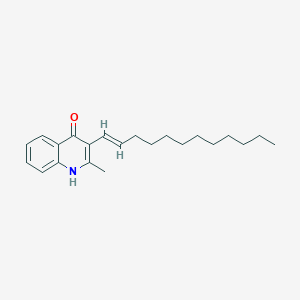
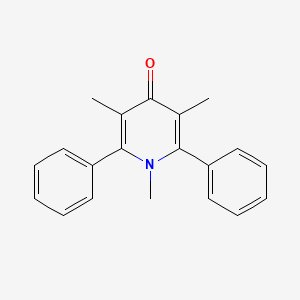
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
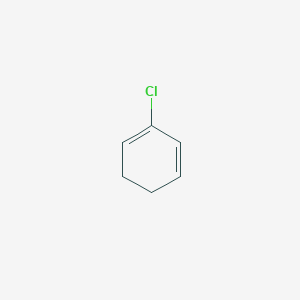
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
